N-[bis(trichloromethyl)phosphanyl]-N-methylaniline
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Overview
Description
N-[bis(trichloromethyl)phosphanyl]-N-methylaniline is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphanyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(trichloromethyl)phosphanyl]-N-methylaniline typically involves the reaction of trichloromethylphosphine with N-methylaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Cl}_3\text{P} + \text{N-methylaniline} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature and solvent used can vary depending on the specific requirements of the synthesis.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[bis(trichloromethyl)phosphanyl]-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphanyl group to a phosphine.
Substitution: The trichloromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-[bis(trichloromethyl)phosphanyl]-N-methylaniline has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands for catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of N-[bis(trichloromethyl)phosphanyl]-N-methylaniline involves its interaction with various molecular targets. The phosphanyl group can act as a nucleophile, participating in reactions with electrophilic species. The trichloromethyl groups can also undergo substitution reactions, leading to the formation of new compounds with different properties. The specific pathways and targets depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triphosgene: A similar compound with the formula OC(OCCl3)2, used as a solid substitute for phosgene.
Diphosgene: Another related compound, which is a liquid form of phosgene.
Uniqueness
N-[bis(trichloromethyl)phosphanyl]-N-methylaniline is unique due to the presence of both a phosphanyl group and trichloromethyl groups attached to an aniline moiety. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and industrial chemistry.
Properties
IUPAC Name |
N-[bis(trichloromethyl)phosphanyl]-N-methylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl6NP/c1-16(7-5-3-2-4-6-7)17(8(10,11)12)9(13,14)15/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUISMZFZZJHVGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)P(C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl6NP |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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